![molecular formula C10H8BrNO2S B2884027 Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 1809004-78-1](/img/structure/B2884027.png)

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

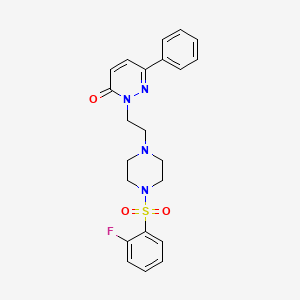

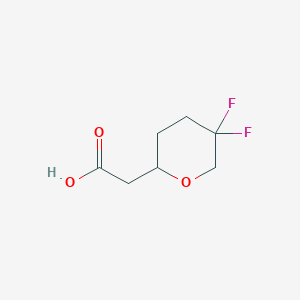

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1809004-78-1 . It has a molecular weight of 286.15 . The compound is typically stored at room temperature and protected from light . It is a solid in physical form .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves the variation of the substitution in the 4-position of the thienopyridine scaffold . For instance, replacement of the chlorine by hydrogen, fluorine, or bromine is well tolerated with all compounds registering an LLE >3 .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI Code is 1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 .Physical And Chemical Properties Analysis

The boiling point of this compound is 382.6°C at 760 mmHg . The compound appears as a light-yellow to brown powder or crystals .Applications De Recherche Scientifique

1. Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is involved in the synthesis of tetrahydropyridines, which are important in various chemical syntheses. For example, Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation reactions with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).

2. Potential in Drug Discovery Research

Lucas et al. (2015) described the first regioselective, mild bromination of thieno[2,3-b]pyridine. This process yields 4-bromothieno[2,3-b]pyridine with high selectivity and demonstrates its potential as a building block in drug discovery research (Lucas et al., 2015).

3. Antibacterial Activity

A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrated antibacterial activity in vitro. This research by Toja et al. (1986) highlights the potential of this compound derivatives in developing new antibacterial agents (Toja et al., 1986).

4. Spectral-Fluorescent Properties

Ershov et al. (2019) synthesized a series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, which included intermediate ethyl 2-((3,4-dicyanopyridin-2-yl)thio)acetates. This study investigated the spectral-fluorescent properties of these compounds, demonstrating the relevance of this compound in the study of fluorescent materials (Ershov et al., 2019).

5. Synthesis of Furo[2,3‐c]pyridine

Research by Morita and Shiotani (1986) on the synthesis of furo[2,3-c]pyridine from ethyl 3-hydroxyisonicotinate revealed a pathway involving ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, a related derivative of this compound. This study highlights the compound's role in synthesizing novel heterocyclic compounds (Morita & Shiotani, 1986).

6. Development of Anti-Cancer Agents

Al-Trawneh et al. (2021) synthesized substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates and evaluated their cytotoxicity towards sensitive and multidrug-resistant leukemia cells. This study showcases the potential of this compound derivatives in cancer research (Al-Trawneh et al., 2021).

Safety and Hazards

Mécanisme D'action

Mode of Action

The mode of action of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.

Propriétés

IUPAC Name |

ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRKEWABTRJANA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=NC=C2S1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)

![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)

![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)